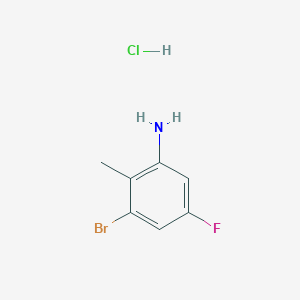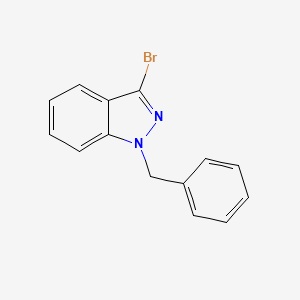
3-溴-5-氟-2-甲基苯胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-fluoro-2-methylaniline;hydrochloride is a chemical compound with the molecular formula C7H8BrClFN. It is a derivative of aniline, where the aniline ring is substituted with bromine, fluorine, and a methyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
科学研究应用
3-Bromo-5-fluoro-2-methylaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and dyes
作用机制
The presence of the fluorine atom can enhance the compound’s metabolic stability and improve its ability to penetrate biological membranes . The bromine atom can also influence the compound’s reactivity and biological activity . The methyl group and the amino group can participate in various chemical reactions, potentially leading to a wide range of biological effects .
生化分析
Biochemical Properties
3-Bromo-5-fluoro-2-methylaniline;hydrochloride plays a crucial role in biochemical reactions, particularly in the study of enzyme kinetics and protein interactions. This compound interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with these enzymes often involves the formation of covalent bonds, leading to enzyme inhibition or activation depending on the context of the reaction . Additionally, 3-Bromo-5-fluoro-2-methylaniline;hydrochloride can bind to proteins, altering their conformation and function, which is useful in studying protein dynamics and function.
Cellular Effects
The effects of 3-Bromo-5-fluoro-2-methylaniline;hydrochloride on cells are diverse and depend on the cell type and concentration used. In cancer cell lines, this compound has been shown to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. In non-cancerous cells, 3-Bromo-5-fluoro-2-methylaniline;hydrochloride can modulate cell proliferation and differentiation, making it a valuable tool in developmental biology studies.
Molecular Mechanism
At the molecular level, 3-Bromo-5-fluoro-2-methylaniline;hydrochloride exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity by forming stable complexes . This compound also interacts with DNA, causing changes in gene expression by either promoting or inhibiting transcription factor binding. Furthermore, 3-Bromo-5-fluoro-2-methylaniline;hydrochloride can induce post-translational modifications of proteins, such as phosphorylation and ubiquitination, which regulate protein stability and function.
Temporal Effects in Laboratory Settings
The stability and effects of 3-Bromo-5-fluoro-2-methylaniline;hydrochloride over time are critical for its use in laboratory settings. This compound is relatively stable at room temperature but can degrade under prolonged exposure to light and moisture . In vitro studies have shown that its effects on cellular function can persist for several hours, with long-term exposure leading to more pronounced changes in cell behavior. In vivo studies indicate that the compound’s effects can vary over time, with initial acute responses followed by adaptive cellular changes.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-fluoro-2-methylaniline;hydrochloride in animal models are dose-dependent. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its interaction with metabolic enzymes and the generation of reactive intermediates. Threshold effects are observed, where a specific dose range is required to achieve the desired biochemical effects without adverse outcomes.
Metabolic Pathways
3-Bromo-5-fluoro-2-methylaniline;hydrochloride is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production.
Transport and Distribution
Within cells and tissues, 3-Bromo-5-fluoro-2-methylaniline;hydrochloride is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 3-Bromo-5-fluoro-2-methylaniline;hydrochloride is crucial for its activity. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific cellular compartments, enhancing its functional specificity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-methylaniline;hydrochloride typically involves multiple steps:
Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Halogenation: Bromination and fluorination are carried out to introduce the bromine and fluorine substituents.
Industrial Production Methods
Industrial production methods often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions .
化学反应分析
Types of Reactions
3-Bromo-5-fluoro-2-methylaniline;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted anilines .
相似化合物的比较
Similar Compounds
3-Bromo-5-fluoro-2-methylaniline: Similar in structure but without the hydrochloride group.
2-Bromo-5-fluoroaniline: Lacks the methyl group present in 3-Bromo-5-fluoro-2-methylaniline;hydrochloride
Uniqueness
3-Bromo-5-fluoro-2-methylaniline;hydrochloride is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The hydrochloride group also enhances its solubility in water, making it more versatile for various applications .
属性
IUPAC Name |
3-bromo-5-fluoro-2-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c1-4-6(8)2-5(9)3-7(4)10;/h2-3H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOSCARQNLMKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2528926.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2528927.png)
![(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2528928.png)

![N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2528931.png)




